molecular formula C26H23F4N3O B3088714 {[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine CAS No. 1186194-70-6

{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine

Cat. No.: B3088714
CAS No.: 1186194-70-6
M. Wt: 469.5 g/mol
InChI Key: LSGIKALAEWJAFI-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound is a tertiary amine featuring three distinct substituents:

4-Fluorophenylmethyl group: A fluorinated aromatic group, known to improve metabolic stability and bioavailability.

4-(Trifluoromethyl)-1H-imidazol-2-ylmethyl group: A trifluoromethyl-substituted imidazole, contributing to electronic effects and binding affinity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N3O/c27-22-10-6-19(7-11-22)15-33(17-25-31-14-24(32-25)26(28,29)30)16-20-8-12-23(13-9-20)34-18-21-4-2-1-3-5-21/h1-14H,15-18H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGIKALAEWJAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC=C(C=C3)F)CC4=NC=C(N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108989
Record name N-[(4-Fluorophenyl)methyl]-N-[[4-(phenylmethoxy)phenyl]methyl]-5-(trifluoromethyl)-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-70-6
Record name N-[(4-Fluorophenyl)methyl]-N-[[4-(phenylmethoxy)phenyl]methyl]-5-(trifluoromethyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]-N-[[4-(phenylmethoxy)phenyl]methyl]-5-(trifluoromethyl)-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine , with CAS number 1186194-70-6 , is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C26H23F4N3O
  • Molar Mass : 469.47 g/mol
  • Density : 1.299 g/cm³ (predicted)
  • Boiling Point : 591.8 °C (predicted)
  • pKa : 10.53 (predicted)

Structure

The structure of the compound includes a trifluoromethyl group, which is often associated with increased biological activity due to its electronegative nature, influencing the compound's interaction with biological targets.

Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the imidazole ring suggests potential activity against protein kinases, which are crucial in cancer signaling pathways.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to this structure. For instance, derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In one study, IC50 values for related compounds against COX enzymes were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound may also possess similar anti-inflammatory properties, warranting further investigation into its therapeutic potential.

Anticancer Potential

The anticancer efficacy of compounds with similar structures has been explored extensively. For example, studies on imidazole derivatives have shown promising results against various cancer cell lines, indicating that such compounds can induce apoptosis and inhibit cell proliferation.

Case Study: V600EBRAF Inhibition

A notable study focused on the design and synthesis of imidazole-linked compounds demonstrated significant inhibitory effects on V600EBRAF, a common mutation in melanoma:

CompoundIC50 (μM)Cell Line Tested
Compound D0.49A375 (melanoma)
Compound E0.75SK-MEL-28
Compound F1.20MDA-MB-231

These results suggest that the compound may similarly target oncogenic pathways, particularly in cancers driven by BRAF mutations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for predicting the biological activity of new compounds based on their chemical structure:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Imidazole Ring : Known for its role in enzyme inhibition; modifications can lead to varied biological responses.
  • Benzyloxy Substituent : Influences solubility and interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Imidazole Derivatives

a. Example 14 Compound ()
  • Structure : (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(4-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
  • Molecular Weight : 627.5 g/mol (LC/MS m/z 627.5) .
  • Key Differences : Incorporates a pyridine-oxygen linker and benzoimidazole core, differing from the target compound’s simpler tertiary amine structure.
  • Activity : Likely antiproliferative (based on patent context), but specific data are unavailable.
b. Example 11 Compound ()
  • Structure : (4-Fluoro-3-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
  • Molecular Weight : 537.4 g/mol (LC/MS m/z 537.4) .
  • Key Differences : Dual trifluoromethyl groups and a pyridinyloxy linker.

Fluorophenyl-Containing Amines

a. N(1)-4-Fbz-spd ()
  • Structure: N-(3-[(4-Aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine
  • Molecular Weight : 264.34 g/mol .
  • Key Differences : Polyamine backbone with a single fluorophenylmethyl group.
  • Activity : High accumulation in cancer cells via polyamine transporters, proposed for positron emission tomography (PET) imaging .
b. Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine ()
  • Structure : Combines benzyl, fluorophenyl, and thiazole groups.
  • Molecular Weight : 284.35 g/mol .
  • Key Differences : Thiazole ring instead of imidazole; lacks trifluoromethyl substitution.
  • Activity: Unknown, but thiazoles are common in antimicrobial agents.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Potential Activity/Notes
Target Compound C25H22F4N3O 480.46 Benzyloxy, fluorophenyl, trifluoromethyl-imidazole Supplier data; likely kinase/GPCR modulation
Example 14 () C27H20F4N6O 627.50 Pyridinyloxy, benzoimidazole, dual trifluoromethyl Antiproliferative (patent context)
N(1)-4-Fbz-spd () C14H21FN4 264.34 Fluorophenylmethyl, polyamine chain PET imaging candidate
Benzyl-thiazolylamine () C16H13FN2S 284.35 Thiazole, fluorophenyl Structural similarity to antimicrobials

Pharmacological Potential

  • Target Compound : The trifluoromethyl group enhances metabolic stability, while the benzyloxy group may facilitate blood-brain barrier penetration. Likely targets include kinases or G-protein-coupled receptors (GPCRs) due to imidazole’s role in histaminergic systems.
  • Comparison with N(1)-4-Fbz-spd : While N(1)-4-Fbz-spd leverages polyamine transporters for tumor targeting , the target compound’s bulkier structure may limit uptake but improve receptor affinity.

Q & A

Basic: What synthetic strategies are recommended for preparing {[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine?

Methodological Answer:
The synthesis of this compound requires a multi-step approach due to its multifunctional substituents:

  • Step 1 : Prepare the trifluoromethylimidazole core via cyclization of 4-(trifluoromethyl)-1H-imidazole precursors using Pd/Cu-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Step 2 : Functionalize the imidazole nitrogen with a benzyl group via nucleophilic substitution. For example, react with 4-(benzyloxy)benzyl chloride in dimethylformamide (DMF) at 80–100°C .
  • Step 3 : Introduce the 4-fluorophenylmethyl group via alkylation using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure product .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons from benzyloxy (δ 7.2–7.4 ppm), fluorophenyl (δ 7.0–7.2 ppm), and imidazole (δ 6.8–7.0 ppm). The trifluoromethyl group causes deshielding of adjacent protons .
    • ¹³C NMR : Detect the CF₃ group (δ ~120 ppm, q, J = 270 Hz) and quaternary carbons in the imidazole ring .
  • IR Spectroscopy : Confirm C-F stretches (1000–1100 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) in the imidazole ring .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzyloxy and trifluoromethyl groups .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The CF₃ group is strongly electron-withdrawing, which:

  • Deactivates the imidazole ring , reducing susceptibility to electrophilic attack but enhancing stability in acidic/basic conditions .
  • Directs substitution : In reactions with electrophiles (e.g., nitration), the CF₃ group meta-directs substitution due to its inductive effect, as observed in analogous triazole derivatives .
  • Experimental Validation : Compare reaction rates of trifluoromethyl-substituted vs. non-substituted imidazoles under identical conditions (e.g., SNAr reactions with KNO₃/H₂SO₄) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

Methodological Answer:
Discrepancies often arise due to:

  • Structural variations : Subtle differences in substituents (e.g., fluoro vs. chloro) alter hydrophobicity and binding affinity. Validate using X-ray crystallography or comparative molecular docking .
  • Assay conditions : Differences in cell lines, solvent systems (e.g., DMSO concentration), or incubation times. Standardize protocols using controls like known enzyme inhibitors .
  • Data normalization : Use IC₅₀ values adjusted for purity (HPLC ≥95%) and solubility (e.g., measured via dynamic light scattering) .

Advanced: What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes). The trifluoromethyl group may occupy hydrophobic pockets, while the benzyloxy group engages in π-π stacking .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility of the imidazole ring .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data from analogous compounds to predict potency .

Basic: What challenges arise in purifying this compound, and how are they addressed?

Methodological Answer:

  • Challenge 1 : Co-elution of byproducts with similar polarity.
    • Solution : Optimize chromatography gradients (e.g., 5–20% ethyl acetate in hexane) and use HPLC with a C18 column for final purification .
  • Challenge 2 : Hygroscopicity due to the imidazole NH group.
    • Solution : Store under anhydrous conditions (argon atmosphere) and use anhydrous solvents during recrystallization .

Advanced: How does the compound’s polyaromatic structure impact solubility in pharmacological assays?

Methodological Answer:

  • Low aqueous solubility : Attributed to hydrophobic benzyloxy and trifluoromethyl groups. Mitigate using:
    • Co-solvents : 10% DMSO or cyclodextrin-based formulations .
    • Salt formation : Convert the amine to a hydrochloride salt via reaction with HCl gas in diethyl ether .
  • Experimental validation : Measure solubility via shake-flask method (UV-Vis quantification at λmax) and compare with LogP predictions (e.g., using ChemAxon) .

Advanced: What strategies validate the stereochemical integrity of chiral centers in this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, especially for imidazole-derived intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine
Reactant of Route 2
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{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine

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